molecular formula C13H11NO B1315234 1-(6-Phenylpyridin-3-yl)ethanone CAS No. 35022-79-8

1-(6-Phenylpyridin-3-yl)ethanone

Cat. No. B1315234
CAS RN: 35022-79-8
M. Wt: 197.23 g/mol
InChI Key: WVVDXJCNTSQZOO-UHFFFAOYSA-N
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Description

“1-(6-Phenylpyridin-3-yl)ethanone” is a chemical compound with the molecular formula C13H11NO . It has a molecular weight of 197.236 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C13H11NO/c1-10(15)12-7-8-13(14-9-12)11-5-3-2-4-6-11/h2-9H,1H3 . Its canonical SMILES representation is: CC(=O)C1=CN=C(C=C1)C2=CC=CC=C2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 197.23 g/mol . The compound has a computed XLogP3-AA value of 2.2 , indicating its lipophilicity. It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 2 and a topological polar surface area of 30 Ų .

Scientific Research Applications

Synthesis and Chemical Characterization

1-(6-Phenylpyridin-3-yl)ethanone serves as a precursor or intermediate in the synthesis of various heterocyclic compounds. Its derivatives have been explored for their potential in creating novel chemical entities with diverse biological activities. For example, derivatives synthesized from this compound have been evaluated for antimicrobial properties, demonstrating effectiveness against a range of microbial strains (Sherekar et al., 2022; Kumar B.R. Chaitanya et al., 2022).

Antimicrobial and Anticancer Activities

The chemical modifications of this compound have led to compounds with significant antimicrobial and anticancer activities. These synthesized compounds, including their metal complexes, exhibit cytotoxic effects on various carcinoma cell lines and show promising antibacterial properties against both gram-positive and gram-negative bacteria (Kumar B.R. Chaitanya et al., 2022).

Pharmacological Research

In the realm of pharmacological research, this compound and its derivatives have been identified as potential inhibitors of HIV-1 replication, showcasing the compound's versatility in drug discovery and development (Zhiping Che et al., 2015). Additionally, novel synthetic routes have been developed to create compounds with enhanced biological properties, further underlining the significance of this compound in scientific research (D. Kopchuk et al., 2017).

Material Science and Luminescent Properties

The compound has also found applications in material science, where its derivatives are used in the synthesis of complexes with notable luminescent properties. Such properties are valuable for the development of new materials and technologies (Jun Xu et al., 2010).

Mechanism of Action

The mechanism of action of “1-(6-Phenylpyridin-3-yl)ethanone” is not well-documented in the literature. As it is an intermediate in the synthesis of Etoricoxib , its mechanism of action may be related to the pharmacological activity of Etoricoxib.

properties

IUPAC Name

1-(6-phenylpyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-10(15)12-7-8-13(14-9-12)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVDXJCNTSQZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00486603
Record name 1-(6-Phenylpyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00486603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35022-79-8
Record name 1-(6-Phenylpyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00486603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-acetyl-2-bromopyridine 38 (0.656 g, 3.28 mmol), phenylboronic acid (0.800 g, 6.56 mmol), Na2CO3 (0.243 g, 2.29 mmol), Pd(PPh3)2Cl2 (0.115 g, 0.16 mmol, 5% Pd), acetonitrile (26 mL) and H2O (26 mL) were added to 50 mL screw cap pressure vessel. The mixture was stirred, degassed by purging with argon for 15 min, sealed and placed in an 80° C. oil bath for 14 h (overnight). The dark colored mixture was cooled and extracted with ether. The organic layer was filtered through a pad of celite, rinsed with ether, washed with brine, dried over MgSO4 and filtered. The filtrate was concentrated and the residue purified by flash column chromatography (SiO2, 20 g, 5% EtOAc/hexanes) to afford the coupled ketone 40 as a white solid (0.33 g, 52%): TLC Rf=0.4 (25% EtOAc/hexanes); mp 124.9126.2° C.; 1H NMR (500 MHz, CDCl3) δ 9.22 (d, J=2.0 Hz, 1H), 8.28 (dd, J=8.3, 2.2 Hz, 1H), 8.10-7.99 (m, 2H), 7.83 (d, J=8.3 Hz, 1H), 7.55-7.40 (m, 3H), 2.65 (s, 3H); 13C NMR (125 MHz, CDCl3) δ 196.6, 161.1, 150.2, 138.2, 136.7, 130.9, 130.4, 129.2, 127.6, 120.4, 26.9; IR (neat cm−1) 3062, 2999, 2960, 2322, 1673, 1557, 1382, 1016, 736; HRMS (DART, M++H) m/z 198.0906 (calculated for C13H12NO, 198.0919).
Quantity
0.656 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.243 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
0.115 g
Type
catalyst
Reaction Step One
Name
Quantity
26 mL
Type
solvent
Reaction Step One
Yield
52%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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